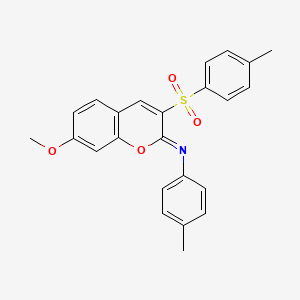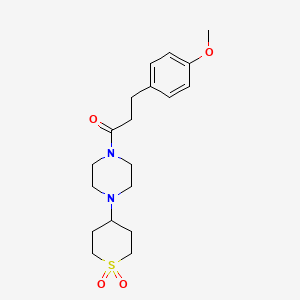![molecular formula C12H15N3O4S B2442364 3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid CAS No. 847782-00-7](/img/structure/B2442364.png)
3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(Aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid (3-AEP) is an organic compound and a derivative of propanoic acid. It is an important building block in organic synthesis and is widely used in the production of pharmaceuticals and other chemicals. 3-AEP is also known as 5-amino-2-benzimidazolepropionate and has the molecular formula C9H11N2O4S. 3-AEP is used as a reagent in many organic syntheses, as a catalyst in the synthesis of heterocycles, and as an inhibitor of enzymes.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid involves the reaction of 1-ethyl-1H-benzimidazole-2-carboxylic acid with chloroacetic acid, followed by reaction with sodium sulfite and ammonium chloride to form the intermediate compound. The intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is subsequently reacted with sodium sulfite and sodium hydroxide to form the final product.
Starting Materials
1-ethyl-1H-benzimidazole-2-carboxylic acid, Chloroacetic acid, Sodium sulfite, Ammonium chloride, Sodium nitrite, Hydrochloric acid, Sodium hydroxide
Reaction
1. 1-ethyl-1H-benzimidazole-2-carboxylic acid is reacted with chloroacetic acid in the presence of a catalyst to form 3-(1-ethyl-1H-benzimidazol-2-yl)propanoic acid., 2. The intermediate compound is then reacted with sodium sulfite and ammonium chloride in the presence of a reducing agent to form 3-(1-ethyl-1H-benzimidazol-2-yl)-2-sulfonatopropionic acid., 3. The intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt., 4. The diazonium salt is then reacted with sodium sulfite and sodium hydroxide to form 3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid.
科学的研究の応用
3-AEP is widely used in scientific research as a reagent for organic synthesis, as an inhibitor of enzymes, and as an inhibitor of the enzyme dihydrofolate reductase. It has been used to study the mechanism of action of drugs, to investigate the structure and function of proteins, and to study the biochemistry of metabolic pathways. 3-AEP has also been used to study the structure and function of DNA and RNA.
作用機序
3-AEP acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of tetrahydrofolate (THF). THF is an important cofactor in many biochemical reactions, including the synthesis of nucleic acids and amino acids. 3-AEP binds to the active site of DHFR, preventing the enzyme from catalyzing the reaction.
生化学的および生理学的効果
3-AEP has a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, yeast, and fungi, as well as the growth of certain cancer cells. It has also been shown to inhibit the activity of certain enzymes, including dihydrofolate reductase, and to inhibit the production of certain hormones. In addition, 3-AEP has been shown to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
3-AEP is a useful reagent in organic synthesis and has a number of advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized from a number of starting materials. It is also relatively stable and can be stored for long periods of time. The main limitation of 3-AEP is that it is a relatively weak inhibitor of dihydrofolate reductase, making it less effective than other inhibitors.
将来の方向性
There are a number of potential future directions for research on 3-AEP. These include further studies on its mechanism of action and its biochemical and physiological effects, as well as the development of new syntheses and new applications. It may also be possible to develop new derivatives of 3-AEP with improved properties, such as increased stability or increased potency as an inhibitor of dihydrofolate reductase. Additionally, further studies could be done to explore the potential use of 3-AEP in the treatment of diseases such as cancer.
特性
IUPAC Name |
3-(1-ethyl-5-sulfamoylbenzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-2-15-10-4-3-8(20(13,18)19)7-9(10)14-11(15)5-6-12(16)17/h3-4,7H,2,5-6H2,1H3,(H,16,17)(H2,13,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQLTHCWGBTHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2442284.png)



![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2442291.png)
![N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N'-(4-fluorobenzyl)ethanediamide](/img/structure/B2442292.png)


![tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate](/img/structure/B2442298.png)
![1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2442300.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2442301.png)

![1-(4-Isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442303.png)